6,7-bis(Acetyloxy)coumarin
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Description
Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis
The synthetic method for the synthesis of 7-substituted coumarin derivatives involves three steps . Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate .Physical And Chemical Properties Analysis
Coumarin is a bicyclic oxygen-bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring . Because of its unique physicochemical characteristics and the ease with which it may be transformed into a wide range of functionalized coumarins during synthesis, coumarin provides a privileged scaffold for medicinal chemists .Safety And Hazards
Future Directions
Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . Due to their structural resemblance to CA IX, non-target isoenzymes CA I and CA II may have adverse effects and decrease the bioavailability of non-selective CA IX inhibitors . Therefore, it is essential to develop new, highly selective, and potent CA IX inhibitors that are devoid of adverse effects .
properties
CAS RN |
14894-87-2 |
---|---|
Product Name |
6,7-bis(Acetyloxy)coumarin |
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(7-acetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)17-11-5-9-3-4-13(16)19-10(9)6-12(11)18-8(2)15/h3-6H,1-2H3 |
InChI Key |
JPHZGTWMPATBDI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |
Origin of Product |
United States |
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